

# Introduction: The Scientific Case for 3-Phenoxybenzaldehyde Oxime

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## Compound of Interest

Compound Name: 3-Phenoxybenzaldehyde oxime

CAS No.: 74482-46-5

Cat. No.: B2968502

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3-Phenoxybenzaldehyde is a pivotal intermediate in the synthesis of numerous synthetic pyrethroid insecticides, including permethrin, cypermethrin, and deltamethrin.[1][2] Its derivatives are therefore of significant interest for developing new active compounds. The conversion of the aldehyde functional group to an oxime introduces a hydroxyl group capable of acting as both a hydrogen-bond donor and acceptor, significantly altering the molecule's electronic and steric properties.[3] Oximes are known to possess a wide range of biological activities, including roles as antidotes to organophosphorus poisoning, and as antioxidant and antimicrobial agents.[4][5][6]

Elucidating the precise three-dimensional arrangement of atoms and the supramolecular assembly in the solid state through single-crystal X-ray diffraction (SC-XRD) provides invaluable insights into the molecule's conformational preferences, intermolecular interactions, and potential binding modes to biological targets. This guide outlines the complete workflow to achieve this goal for **3-phenoxybenzaldehyde oxime**.

## Synthesis and Crystallization: From Precursor to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

## Synthesis of 3-Phenoxybenzaldehyde Oxime

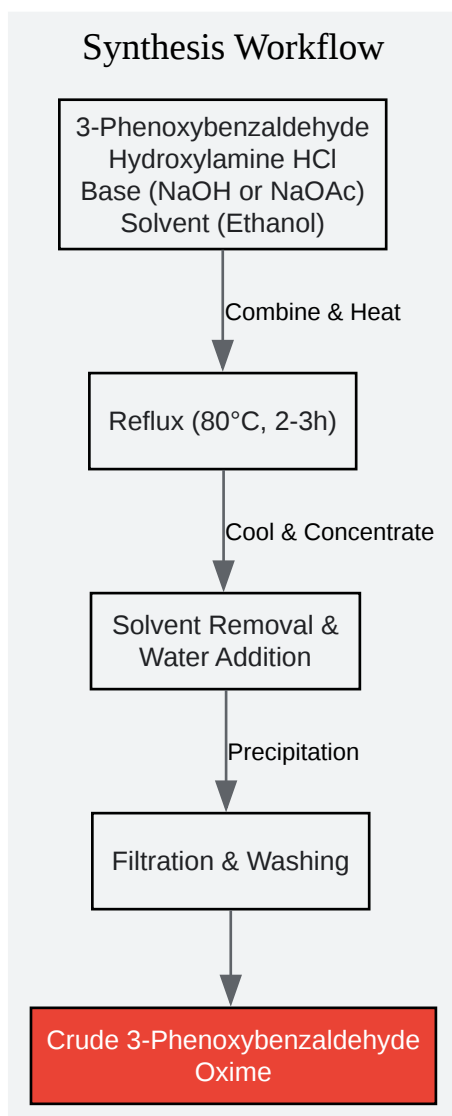
The conversion of an aldehyde to an oxime is a classic condensation reaction.<sup>[7]</sup> The protocol described here is adapted from established methods for similar aromatic aldehydes.<sup>[4][8]</sup>

**Rationale:** The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 3-phenoxybenzaldehyde. The use of a base like sodium hydroxide or sodium acetate is to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile.<sup>[4][8]</sup> Ethanol or methanol serves as a suitable solvent that solubilizes the reactants and facilitates the reaction.<sup>[4][8]</sup>

Experimental Protocol:

- **Reactant Setup:** In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenoxybenzaldehyde (1.0 eq.) in ethanol (10 mL per gram of aldehyde).
- **Addition of Oximation Reagents:** To this solution, add hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (1.2 eq.) dissolved in a minimal amount of water. Alternatively, sodium acetate (2.3 eq.) in methanol can be used.<sup>[8]</sup>
- **Reaction:** Heat the mixture to reflux (approximately 80°C) and stir for 2-3 hours.<sup>[8]</sup> Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. Add distilled water to precipitate the crude product.
- **Isolation:** Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.<sup>[4]</sup>

Diagram of the Synthesis Workflow:



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Caption: Workflow for the synthesis of **3-phenoxybenzaldehyde oxime**.

## Purification and Single Crystal Growth

The purity of the compound is paramount for successful crystallization. Recrystallization is an effective method for purifying solid organic compounds.

Purification Protocol:

- Dissolve the crude oxime in a minimum amount of a hot solvent, such as ethanol, methanol, or an ethyl acetate/hexane mixture.
- Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to induce crystallization.
- Collect the purified crystals by filtration.

#### Single Crystal Growth Protocol:

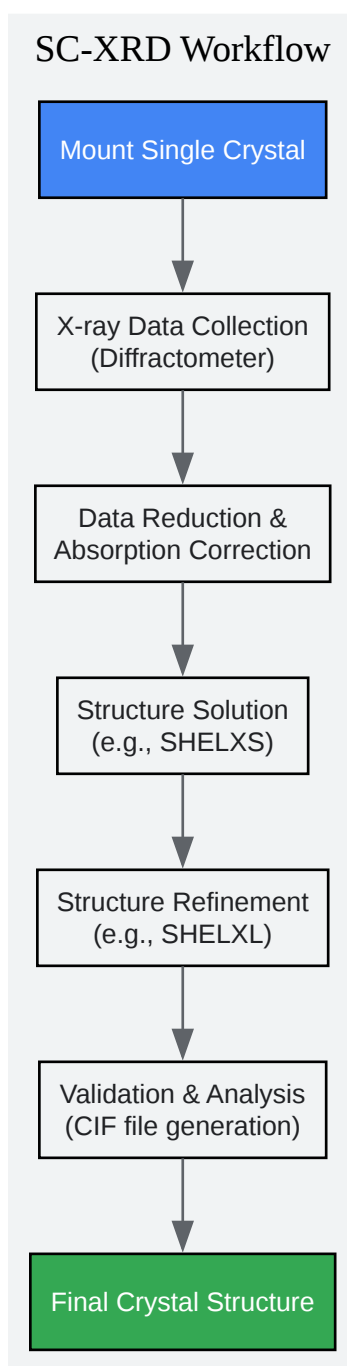
Growing single crystals suitable for SC-XRD requires careful control over the rate of crystallization. Slow evaporation is a reliable technique.

- **Prepare a Saturated Solution:** Dissolve the purified **3-phenoxybenzaldehyde oxime** in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at room temperature to create a nearly saturated solution.
- **Slow Evaporation:** Filter the solution into a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation of the solvent.
- **Incubation:** Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
- **Crystal Harvest:** Once well-formed, colorless crystals appear, carefully harvest them from the mother liquor.

## Core Analysis: Single-Crystal X-ray Diffraction

SC-XRD is the definitive method for determining the molecular and crystal structure of a compound. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Diagram of the SC-XRD Workflow:



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Caption: Step-by-step workflow for crystal structure determination.

## Data Collection and Processing

A suitable single crystal is mounted on a diffractometer. The instrument, equipped with a radiation source (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ) and an area detector, collects the diffraction data as the crystal is rotated.[4][9] After data collection, the raw data is processed. This includes integration of reflection intensities, data reduction, and applying corrections for factors like absorption.[4]

## Structure Solution and Refinement

The "phase problem" is solved using direct methods, typically with software like SHELXS.[4] This provides an initial model of the electron density map, from which atom positions can be deduced. The structural model is then refined by full-matrix least-squares methods on  $F^2$ , using programs like SHELXL.[4] In this iterative process, atomic coordinates, and thermal parameters are adjusted to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]

## Analysis of the Determined Structure

Once refined, the structure provides a wealth of information.

**Molecular Geometry:** The structure will reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key points of analysis include:

- **Oxime Configuration:** Determination of the stereochemistry about the C=N double bond (E or Z isomer). For aromatic aldoximes, the E configuration is generally more stable.[4]
- **Conformation:** The dihedral angle between the phenyl rings and the oxime moiety ( $-\text{C}=\text{N}-\text{OH}$ ) will be a critical parameter, indicating the degree of planarity or twist in the molecule.[4][10]

**Supramolecular Assembly and Hydrogen Bonding:** The true power of crystallography lies in its ability to map intermolecular interactions.

- **Hydrogen Bonding:** Oximes can act as both hydrogen-bond donors (via the O-H group) and acceptors (via the nitrogen atom).[3] The analysis should focus on identifying the hydrogen-bonding motifs. Common patterns in oximes include the formation of centrosymmetric dimers with an  $R^2_2(6)$  graph-set motif or infinite chains via O-H $\cdots$ N hydrogen bonds.[3][4]

- Other Interactions: Beyond hydrogen bonds, the crystal packing may be stabilized by weaker interactions such as C–H $\cdots$  $\pi$  or  $\pi$ – $\pi$  stacking interactions between the aromatic rings.[10] Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts.[11]

Table 1: Expected Crystallographic and Refinement Parameters

Parameter	Expected Value/Information
Chemical Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub>
Formula Weight	198.22 g/mol
Crystal System	To be determined (e.g., Monoclinic, Orthorhombic)
Space Group	To be determined (e.g., P2 <sub>1</sub> /c)
Unit Cell Dimensions	a, b, c (Å); $\alpha$ , $\beta$ , $\gamma$ (°)
Volume (V)	Å <sup>3</sup>
Z (molecules/unit cell)	To be determined
Calculated Density (Dx)	Mg m <sup>-3</sup>
Radiation	Mo K $\alpha$ ( $\lambda$ = 0.71073 Å)
Temperature	Typically 100-293 K
R-factors (R1, wR2)	Should be < 0.05 for good quality data
Goodness-of-fit (S)	Should be close to 1.0

## Spectroscopic Corroboration

While SC-XRD provides the definitive solid-state structure, other analytical techniques are essential to characterize the bulk material and confirm its identity.

- <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy: Provides information on the chemical environment of the hydrogen and carbon atoms, confirming the successful formation of the oxime. The proton of

the aldehyde group (CHO) around 9-10 ppm will be absent, and a new signal for the oxime hydroxyl group (NOH) will appear.[11]

- FT-IR Spectroscopy: The disappearance of the strong C=O stretching band of the aldehyde (around  $1700\text{ cm}^{-1}$ ) and the appearance of a C=N stretching band (around  $1650\text{ cm}^{-1}$ ) and a broad O-H stretching band (around  $3200\text{ cm}^{-1}$ ) are indicative of oxime formation.[11]
- Mass Spectrometry: Confirms the molecular weight of the synthesized compound.[12]

## Conclusion and Future Directions

This guide details a robust and scientifically-grounded pathway for determining the crystal structure of **3-phenoxybenzaldehyde oxime**. The resulting structural data will be foundational for understanding its physicochemical properties. This knowledge can accelerate research in several areas:

- Agrochemicals: By understanding the conformational and electronic properties, more potent and selective pyrethroid analogues can be designed.
- Drug Discovery: The structure can serve as a starting point for computational studies, such as molecular docking, to explore its potential as an inhibitor for various enzymes or as a therapeutic agent.[13]
- Materials Science: The analysis of intermolecular interactions can inform the design of novel crystalline materials with specific properties.

The final structural information, encapsulated in a Crystallographic Information File (CIF), should be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[14]

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